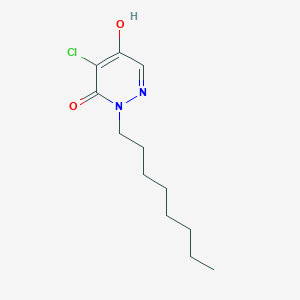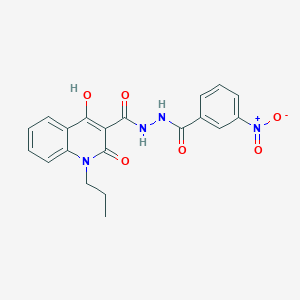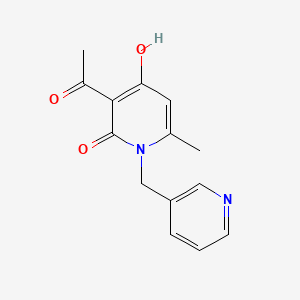
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those of Parkinson's disease. However, MPTP has also been used as a tool in the study of Parkinson's disease and other neurological disorders.
Mechanism of Action
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol depend on the dose and duration of exposure. At low doses, 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol can cause mild motor deficits and changes in dopamine metabolism. At higher doses, 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol can cause severe motor deficits, loss of dopaminergic neurons, and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol in lab experiments is its ability to selectively destroy dopaminergic neurons, which makes it an ideal tool for studying Parkinson's disease. However, 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol also has some limitations. For example, the toxicity of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol can vary depending on the species and strain of the animal used in the experiment. In addition, the effects of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol can be influenced by other factors such as age, sex, and diet.
Future Directions
There are several future directions for research on 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms underlying 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol toxicity. Another area of research is the use of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol as a tool to study other neurological disorders such as Alzheimer's disease and Huntington's disease. Finally, there is a need for further research on the factors that influence the toxicity of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol, including the species and strain of the animal used in the experiment, as well as age, sex, and diet.
Synthesis Methods
The synthesis of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol involves the condensation of 2-thiophenecarboxaldehyde with piperidine followed by the addition of methyl iodide. The resulting product is then treated with sodium hydroxide to yield 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol. The synthesis of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol has been widely used in scientific research to study Parkinson's disease and other neurological disorders. 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those of Parkinson's disease. This makes 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol an ideal tool for studying the mechanisms underlying Parkinson's disease and for developing new treatments for the disease.
properties
IUPAC Name |
(3E,5E)-1-methyl-3,5-bis(thiophen-2-ylmethylidene)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c1-17-10-12(8-14-4-2-6-19-14)16(18)13(11-17)9-15-5-3-7-20-15/h2-9,16,18H,10-11H2,1H3/b12-8+,13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAIPRMTUHGUHJ-QHKWOANTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=CS2)C(C(=CC3=CC=CS3)C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=CS2)/C(/C(=C/C3=CC=CS3)/C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E,5E)-1-methyl-3,5-bis(2-thienylmethylene)piperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3'-[(1-methyl-1H-pyrazol-4-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914326.png)








![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)


![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)
![2-[(4-hydroxy-8-methyl-2-oxo-2H-chromen-3-yl)methyl]quinuclidin-3-one hydrochloride](/img/structure/B5914419.png)